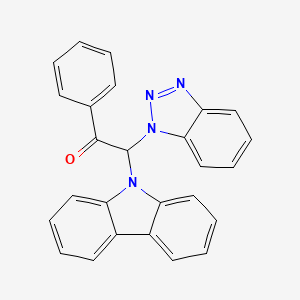

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1-phenylethan-1-one

Description

This compound features a central ethanone backbone substituted with a benzotriazole moiety, a carbazole group, and a phenyl ring. Its synthesis typically involves click chemistry, a modular approach enabling the coupling of azide- and alkyne-functionalized precursors (e.g., N-propargyl-9H-carbazole and acetophenone azide) . The benzotriazole and carbazole groups confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as an α-glucosidase inhibitor for diabetes management .

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4O/c31-25(18-10-2-1-3-11-18)26(30-24-17-9-6-14-21(24)27-28-30)29-22-15-7-4-12-19(22)20-13-5-8-16-23(20)29/h1-17,26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEGVIHITUGEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(N2C3=CC=CC=C3C4=CC=CC=C42)N5C6=CC=CC=C6N=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1-phenylethan-1-one, with the CAS number 124337-48-0, is a compound of interest in various biological and pharmacological studies. Its structure integrates benzotriazole and carbazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and antiparasitic properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H18N4O |

| Molecular Weight | 402.457 g/mol |

| Purity | Typically >95% |

| IUPAC Name | 2-(benzotriazol-1-yl)-2-carbazol-9-yl-1-phenylethanone |

Antimicrobial Activity

Research indicates that derivatives of benzotriazole can exhibit significant antimicrobial properties. For instance, compounds containing the benzotriazole moiety have been shown to possess activity against various Gram-positive and Gram-negative bacteria. In a study by Singh et al., modifications to benzotriazole structures enhanced their antibacterial effects comparable to established antibiotics like levofloxacin .

Antifungal Activity

The antifungal potential of related compounds has been documented extensively. A notable study demonstrated that certain benzotriazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 1.6 μg/ml against Candida albicans, indicating potent antifungal activity . The introduction of hydrophobic groups to the benzotriazole ring improved efficacy against both Candida and Aspergillus species.

Antiparasitic Activity

The antiparasitic effects of benzotriazole derivatives have also been explored. A specific derivative demonstrated a dose-dependent inhibitory effect on Trypanosoma cruzi, with significant reductions in parasite viability observed at concentrations as low as 25 μg/ml . This suggests potential therapeutic applications in treating parasitic infections.

Study on Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various benzotriazole derivatives, researchers synthesized several compounds and tested them against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that specific modifications to the benzotriazole structure resulted in enhanced activity, suggesting a structure-activity relationship that could guide future drug design .

Study on Antifungal Efficacy

A recent investigation focused on the antifungal properties of modified benzotriazoles against clinical isolates of Candida. The study revealed that derivatives with electron-withdrawing groups significantly increased antifungal potency. Compounds with MIC values below 10 μg/ml were identified as promising candidates for further development .

Comparison with Similar Compounds

Carbazole-triazole derivatives are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. Below is a detailed comparison of the target compound with structurally and functionally related analogs.

Structural and Functional Analogues in Medicinal Chemistry

Table 1: Comparative Analysis of α-Glucosidase Inhibitors

Key Observations :

- However, its IC50 remains uncharacterized, whereas Compounds 7 and 8 exhibit superior activity to acarbose (a clinical drug) .

- Steric Considerations: The phenyl-ethanone moiety in the target compound introduces steric bulk, which could influence enzyme binding kinetics compared to the smaller bromo-hydroxyphenyl or pyridinyl groups in Compounds 7 and 6.

Carbazole Derivatives in Materials Science

Table 2: Comparison with OLED-Relevant Carbazole Derivatives

Key Observations :

- Electronic Properties: The target compound’s benzotriazole may act as an electron-withdrawing group, contrasting with the electron-rich phenoxazine in OLED materials. This difference suggests divergent applications: benzotriazole-carbazole derivatives may favor biological activity, while phenoxazine-carbazole systems excel in optoelectronics .

- Conjugation Effects: The benzonitrile and pyridine groups in the OLED compound extend conjugation, enabling thermally activated delayed fluorescence (TADF). The target compound’s ethanone backbone likely limits conjugation, reducing suitability for light-emitting applications.

Q & A

How can researchers optimize the synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-2-(9H-carbazol-9-yl)-1-phenylethan-1-one to improve yield and purity?

Methodological Answer:

Optimization involves selecting reaction conditions (e.g., Williamson ether synthesis or Fischer indole synthesis) and catalysts (e.g., brominated reagents, THF/DMF solvents) to enhance regioselectivity. Post-synthesis, purification via silica gel column chromatography and recrystallization in ethyl acetate/hexane mixtures can improve purity. Monitoring reaction progress with TLC (Rf values) ensures intermediate stability . For carbazole derivatives, N-alkylation under inert atmospheres minimizes byproducts. Yield improvements may require temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments of benzotriazole precursors .

What advanced strategies resolve crystallographic data discrepancies during molecular structure determination using SHELX?

Methodological Answer:

Discrepancies in X-ray diffraction data can arise from twinning, disorder, or weak reflections. Using SHELXL , researchers should:

- Apply TWIN and BASF commands for twinned crystals.

- Refine anisotropic displacement parameters for heavy atoms (e.g., bromine or phenyl groups).

- Validate hydrogen bonding via PLATON or OLEX2 to correct geometric restraints.

For high-resolution data, iterative refinement with SHELXPRO interfaces improves convergence. Robustness testing with simulated annealing (e.g., AFIX constraints) addresses positional uncertainties .

What in vitro methodologies assess the antidiabetic potential of this compound?

Methodological Answer:

Evaluate α-glucosidase or α-amylase inhibition using enzymatic assays with p-nitrophenyl glycosides as substrates. Measure IC50 values via UV-Vis spectroscopy at 405 nm. For cellular models, use HepG2 cells to assess glucose uptake via 2-NBDG fluorescence. Validate specificity with competitive binding assays against known inhibitors (e.g., acarbose). Structural analogs with IC50 < 1 µM (e.g., carbazole-triazole hybrids) suggest prioritizing SAR studies on the benzotriazole-carbazole scaffold .

How should conflicting binding affinity data from different assay conditions be reconciled?

Methodological Answer:

Contradictions may arise from variations in buffer pH, ionic strength, or temperature. Standardize assays using Tris-HCl (pH 7.4) and 25°C. Validate results with orthogonal methods (e.g., SPR vs. ITC). Computational docking (e.g., AutoDock Vina) can predict binding modes to identify key residues (e.g., hydrophobic pockets for phenyl groups). Cross-reference with crystallographic data (e.g., SHELXL -refined structures) to resolve steric clashes or solvation effects .

Which spectroscopic/chromatographic techniques confirm structural integrity post-synthesis?

Methodological Answer:

- NMR : Analyze / spectra for benzotriazole (δ 7.8–8.2 ppm) and carbazole (δ 8.3–8.6 ppm) proton environments.

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) and molecular ion peaks ([M+H]+).

- FT-IR : Confirm ketone C=O stretches (~1700 cm) and triazole C-N vibrations (~1450 cm).

Reference primary standards (e.g., NBS-certified compounds) for calibration .

How does the benzotriazole moiety influence regioselectivity in heterocyclic ring formation?

Methodological Answer:

The benzotriazole group acts as a directing and leaving group. In pyrazole synthesis (e.g., via α,β-unsaturated aldehydes), it stabilizes transition states through π-π stacking, favoring 1,4,5-trisubstituted products. Elimination of benzotriazole under basic conditions (e.g., NaOH/THF) generates electrophilic sites for nucleophilic attack, ensuring regiocontrol. DFT calculations (e.g., Gaussian) can model charge distribution to predict reaction pathways .

What are best practices for visualizing 3D molecular structures using ORTEP-3?

Methodological Answer:

- Import SHELXL -generated CIF files into ORTEP-3 for thermal ellipsoid rendering (50% probability).

- Adjust ORTEP-III settings to highlight hydrogen bonds (dashed lines) and anisotropic displacement parameters.

- Use color coding for atom types (e.g., red for oxygen, blue for nitrogen) to enhance clarity. Validate bond lengths/angles against Cambridge Structural Database entries to ensure geometric accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.